molecular formula C19H23Br2NO B14669230 1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline CAS No. 37137-31-8

1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline

Cat. No.: B14669230
CAS No.: 37137-31-8
M. Wt: 441.2 g/mol
InChI Key: XCZXYVDTFCHWKF-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline is a chemical compound that belongs to the class of quinolines. It is characterized by the presence of a decahydroquinoline core structure, which is substituted with a 2,4-dibromophenoxy group and a but-2-yn-1-yl chain. This compound has a molecular formula of C19H23Br2NO and a molecular weight of approximately 439.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline typically involves multiple steps:

    Formation of the 2,4-dibromophenoxy group: This can be achieved by bromination of phenol to introduce bromine atoms at the 2 and 4 positions.

    Attachment of the but-2-yn-1-yl chain: This step involves the coupling of the 2,4-dibromophenoxy group with a but-2-yn-1-yl halide under suitable conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent.

    Formation of the decahydroquinoline core: The final step involves the cyclization of the intermediate product to form the decahydroquinoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]decahydroquinoline: Similar structure but with chlorine atoms instead of bromine.

    1-[4-(2,4-Difluorophenoxy)but-2-yn-1-yl]decahydroquinoline: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can influence the compound’s reactivity and interactions with biological targets .

Properties

CAS No.

37137-31-8

Molecular Formula

C19H23Br2NO

Molecular Weight

441.2 g/mol

IUPAC Name

1-[4-(2,4-dibromophenoxy)but-2-ynyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

InChI

InChI=1S/C19H23Br2NO/c20-16-9-10-19(17(21)14-16)23-13-4-3-11-22-12-5-7-15-6-1-2-8-18(15)22/h9-10,14-15,18H,1-2,5-8,11-13H2

InChI Key

XCZXYVDTFCHWKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2CC#CCOC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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